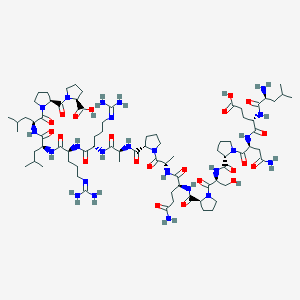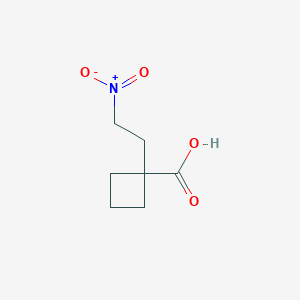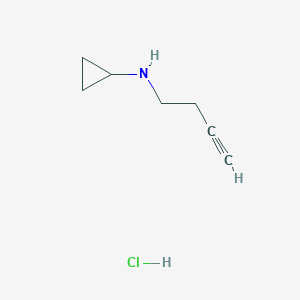
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with acids or bases, oxidation/reduction reactions, and more .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and more .Scientific Research Applications
Natural Gas Hydrate Formation
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate: has been studied for its role in the formation of natural gas hydrates. These hydrates are crucial for energy storage and transportation, and the compound acts as a kinetic promoter, enhancing the growth speed of gas hydrates . This application is particularly relevant in the context of clean energy sources and carbon emissions reduction.
Methane Storage and Capture
The compound’s effects on methane hydrate formation are significant for methane storage and capture . By altering the structure of water, it can inhibit the formation of methane and natural gas hydrates, which is essential for managing methane emissions and addressing global warming concerns.
Pharmaceutical Development
In pharmaceuticals, hydrates like 2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate are analyzed for their impact on drug stability and bioavailability . They play a role in the polymorphism of active pharmaceutical ingredients (APIs), which can affect the drug’s performance.
Analytical Chemistry
This compound is utilized in analytical chemistry to understand complex chemical processes. Its properties can influence the analysis and characterization of various substances, contributing to advancements in analytical methods .
Biochemistry Research
In biochemistry, the compound is used as a buffer agent. It helps maintain pH stability in biological and biochemical experiments, which is vital for the accuracy and reliability of experimental results .
Material Science
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate: is explored in material science for its potential in creating new materials. Its unique properties can contribute to the development of innovative materials with specific desired characteristics .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(methylamino)-1,3-thiazole-4-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.H2O/c1-6-5-7-3(2-10-5)4(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDVIOBZRVSDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-([1,3]Thiazolo[5,4-b]pyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2763608.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2763612.png)

![6-[4-[2-(Trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763614.png)
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)




